molecular formula C7H8N2 B13956612 1-Subsituted 1H-imidazole, 15 CAS No. 31410-02-3

1-Subsituted 1H-imidazole, 15

Cat. No.: B13956612
CAS No.: 31410-02-3
M. Wt: 120.15 g/mol
InChI Key: AXJBBMWLDKEDLA-UHFFFAOYSA-N
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Description

1-Substituted 1H-imidazole, 15, is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The substitution at the 1-position of the imidazole ring significantly influences the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Substituted 1H-imidazoles can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and heterocycles . Another method involves the condensation of acyloins with monosubstituted ureas, which can be carried out in solvents like acetic acid, ethylene glycol, or toluene, with or without acidic catalysts .

Industrial Production Methods: Industrial production of 1-substituted 1H-imidazoles often involves scalable and efficient synthetic routes. These methods typically focus on maximizing yield and minimizing waste. Techniques such as microwave irradiation, ultrasound irradiation, and ball milling have been employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Substituted 1H-imidazoles undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the nature of the substituent at the 1-position and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .

Mechanism of Action

The mechanism of action of 1-substituted 1H-imidazoles depends on their specific biological target. For instance, as enzyme inhibitors, they may bind to the active site of the enzyme, blocking its activity. As receptor agonists, they can mimic the natural ligand and activate the receptor, triggering a biological response. The molecular targets and pathways involved vary based on the specific application and the nature of the substituent .

Comparison with Similar Compounds

Properties

CAS No.

31410-02-3

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

1-but-2-ynylimidazole

InChI

InChI=1S/C7H8N2/c1-2-3-5-9-6-4-8-7-9/h4,6-7H,5H2,1H3

InChI Key

AXJBBMWLDKEDLA-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C=CN=C1

Origin of Product

United States

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